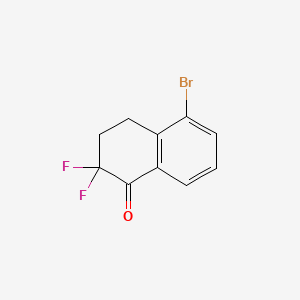
3-Methylpent-4-yne-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpent-4-yne-1,3-diol is an organic compound characterized by the presence of a triple bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the first and third carbon atoms. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-4-yne-1,3-diol can be achieved through various methods. One common approach involves the reaction of 3-methyl-1-pentyne with formaldehyde in the presence of a base, followed by hydrolysis to yield the desired diol. Another method includes the use of acetylene derivatives and subsequent functional group transformations to introduce the hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, oxidation, and other chemical transformations to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
3-Methylpent-4-yne-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for hydroxyl group substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
3-Methylpent-4-yne-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methylpent-4-yne-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the triple bond can participate in addition reactions. These interactions can modulate enzyme activity, cellular signaling pathways, and other biological processes.
類似化合物との比較
Similar Compounds
3-Methyl-1-pentyne: Lacks the hydroxyl groups present in 3-Methylpent-4-yne-1,3-diol.
3-Methyl-1-penten-4-yn-3-ol: Contains a similar structure but with different functional groups.
3-Methyl-1-pentyn-3-ol: Similar alkyne structure with a hydroxyl group at a different position.
Uniqueness
This compound is unique due to the presence of both hydroxyl groups and a triple bond, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC名 |
3-methylpent-4-yne-1,3-diol |
InChI |
InChI=1S/C6H10O2/c1-3-6(2,8)4-5-7/h1,7-8H,4-5H2,2H3 |
InChIキー |
GGQYQDHVPNLDSQ-UHFFFAOYSA-N |
正規SMILES |
CC(CCO)(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



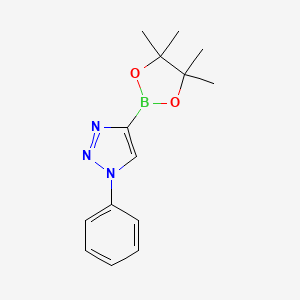
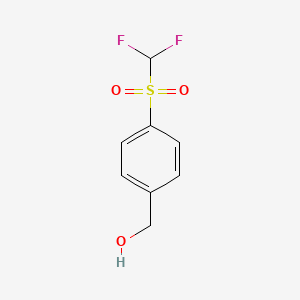


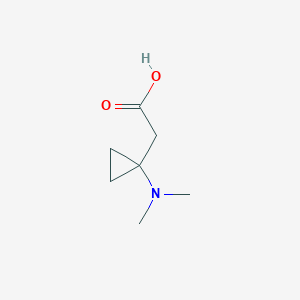
![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
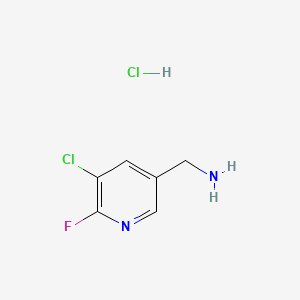

![4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
amine hydrochloride](/img/structure/B13456932.png)

![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)
